- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole SynthesisOrganic Letters, 2021, 23(5), 1530-1534,
Cas no 95-20-5 (2-Methylindole)

2-Methylindole structure
Produktname:2-Methylindole
2-Methylindole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methylindole
- 2-methylindole (alpha)
- 1H-Indole,2-methyl-
- 2-methyl-1H-indole
- Methyl ketole
- α-Methylindole
- NSC 7514
- Methylketole
- 1H-Indole, 2-methyl-
- Indole, 2-methyl-
- 2-METHYL INDOLE
- BHNHHSOHWZKFOX-UHFFFAOYSA-N
- I7CN58827I
- 2-methylindol
- methyl indole
- 2-methyl-indole
- 2-methyl-1h-indol
- PubChem7504
- 2-methyl-1-H-indole
- KSC486Q8R
- Indole, 2-methyl- (8CI)
- ARONIS020142
- NSC7514
- KUC106
- 2-Methyl-1H-indole (ACI)
-
- MDL: MFCD00005616
- Inchi: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
- InChI-Schlüssel: BHNHHSOHWZKFOX-UHFFFAOYSA-N
- Lächelt: C1C=C2C(NC(C)=C2)=CC=1
- BRN: 109781
Berechnete Eigenschaften
- Genaue Masse: 131.07300
- Monoisotopenmasse: 131.073499
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 122
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 15.8
- XLogP3: 2.5
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Weißes Nadel- oder Flockenkristallin Pulver.
- Dichte: 1.07
- Schmelzpunkt: 57-59 °C (lit.)
- Siedepunkt: 273 °C(lit.)
- Flammpunkt: Fahrenheit: 285.8° f< br / >Celsius: 141° C< br / >
- Brechungsindex: 1.6070 (estimate)
- Wasserteilungskoeffizient: Unlöslich in Wasser.
- PSA: 15.79000
- LogP: 2.47630
- Löslichkeit: Löslich in Ethanol, Ether, Aceton, Benzol, Chloroform und Schwefelsäure, leicht löslich in heißem Wasser, unlöslich in kaltem Wasser.
- Sensibilität: Light Sensitive
- FEMA: 3256
2-Methylindole Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H318
- Warnhinweis: P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 41
- Sicherheitshinweise: S36/37-S24/25
- FLUKA MARKE F CODES:8-10-13-23
- RTECS:NM0345000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- Risikophrasen:R20/21/22
2-Methylindole Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-Methylindole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB117944-1 kg |
2-Methylindole, 98%; . |
95-20-5 | 98% | 1 kg |
€400.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |
2-Methylindole |
95-20-5 | 98% | 100g |
¥85.0 | 2022-05-30 | |
Oakwood | 003402-100g |
2-Methylindole |
95-20-5 | 98+% | 100g |
$45.00 | 2024-07-19 | |
Enamine | EN300-18136-0.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 0.5g |
$21.0 | 2023-09-19 | |
Enamine | EN300-18136-2.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 2.5g |
$27.0 | 2023-09-19 | |
Enamine | EN300-18136-50.0g |
2-methyl-1H-indole |
95-20-5 | 96% | 50g |
$51.0 | 2023-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |
2-Methylindole |
95-20-5 | 250mg |
¥198.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 128701-500G |
2-Methylindole, 98% |
95-20-5 | 98% | 500G |
¥ 802 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |
2-Methylindole |
95-20-5 | 97% | 25g |
¥28 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |
2-Methylindole |
95-20-5 | 100g |
¥76.0 | 2021-09-08 |
2-Methylindole Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referenz
- The chemistry of indoles1966, , ,,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Referenz
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
Referenz
- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepineOrganic Letters, 2002, 4(16), 2691-2694,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux
Referenz
- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory ActivityACS Medicinal Chemistry Letters, 2011, 2(5), 353-357,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referenz
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C
Referenz
- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclizationTetrahedron, 2011, 67(20), 3603-3611,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C
Referenz
- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic aminesOrganometallics, 2017, 36(15), 2996-3004,
Synthetic Routes 12
Reaktionsbedingungen
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Referenz
- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocyclesGreen Chemistry, 2020, 22(6), 1996-2010,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt
Referenz
- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dotsCatalysis Science & Technology, 2021, 11(11), 3810-3817,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ; 32 h, rt
Referenz
- Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocyclesSustainable Energy & Fuels, 2021, 5(24), 6478-6487,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C
Referenz
- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra baseTetrahedron Letters, 2020, 61(5),,
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Referenz
- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoatesTetrahedron Letters, 2015, 56(26), 3996-3998,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C
Referenz
- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexesAdvanced Synthesis & Catalysis, 2012, 354(16), 3045-3053,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt
1.2 20 h, 130 °C
1.2 20 h, 130 °C
Referenz
- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking BisphosphineOrganic Letters, 2020, 22(13), 5240-5245,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C
Referenz
- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer CatalystACS Catalysis, 2015, 5(11), 6350-6354,
2-Methylindole Raw materials
- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)
- Benzene, 1-nitro-2-(1-propenyl)-
- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-
- 1-(2-Aminophenyl)propan-2-ol
- Indole-2-carbaldehyde
- Indole
- Cyclohexanone, 2-(2-oxopropyl)-
- Ethyl 2-methyl-1H-indole-3-carboxylate
- Pyridine, 2-nitro-
- 2-Methylindoline
2-Methylindole Preparation Products
2-Methylindole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95-20-5)2-Methylindole
Bestellnummer:A904499
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:17
Preis ($):244.0
2-Methylindole Verwandte Literatur
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
-
K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988
-
H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674
-
Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202
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